molecular formula C19H20N2O2 B4631871 (2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide

(2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide

Cat. No.: B4631871
M. Wt: 308.4 g/mol
InChI Key: MCLSHRDNYBXRGT-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes an acetylamino group, a dimethylphenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylamino Group: This can be achieved by reacting an amine with acetic anhydride under mild conditions.

    Introduction of the Dimethylphenyl Group: This step involves the use of Friedel-Crafts alkylation to introduce the dimethylphenyl group onto the amine.

    Formation of the Phenylprop-2-enamide Moiety: This can be synthesized through a condensation reaction between a phenylacetic acid derivative and an amine, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or acetylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or acetylamino derivatives.

Scientific Research Applications

(2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide: shares similarities with other amide and acetylamino compounds, such as:

Uniqueness

  • The presence of both the acetylamino and dimethylphenyl groups in this compound provides unique chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

IUPAC Name

(Z)-2-acetamido-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-9-10-14(2)17(11-13)21-19(23)18(20-15(3)22)12-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,22)(H,21,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSHRDNYBXRGT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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